2-Propylzinc bromide, 0.50 M in THF

Catalog No.
S3357071
CAS No.
77047-87-1
M.F
C3H7BrZn
M. Wt
188.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propylzinc bromide, 0.50 M in THF

CAS Number

77047-87-1

Product Name

2-Propylzinc bromide, 0.50 M in THF

IUPAC Name

bromozinc(1+);propane

Molecular Formula

C3H7BrZn

Molecular Weight

188.4 g/mol

InChI

InChI=1S/C3H7.BrH.Zn/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

NTUATXZETUXBSR-UHFFFAOYSA-M

SMILES

C[CH-]C.[Zn+]Br

Canonical SMILES

C[CH-]C.[Zn+]Br

2-Propylzinc bromide (C3H7BrZn) is an organozinc compound, a class of compounds containing a carbon-zinc bond. It is typically sold as a 0.50 M solution in tetrahydrofuran (THF), a common organic solvent. Organozinc compounds are valuable reagents in organic synthesis, particularly for carbon-carbon bond formation reactions [].


Molecular Structure Analysis

2-Propylzinc bromide features a tetrahedral zinc(II) center bonded to a propyl group (C3H7), a bromide anion (Br⁻), and likely one THF molecule (C4H8O) through a Lewis acid-base adduct (Zn←O:C4H8) []. This adduct formation with the solvent helps stabilize the highly reactive zinc center. The propyl group is attached to the central carbon of the chain, making it a secondary alkylzinc compound (distinguished from primary or tertiary based on the number of carbons bonded to the zinc).


Chemical Reactions Analysis

2-Propylzinc bromide is primarily used as a nucleophilic reagent in organic synthesis. Here are some key reactions:

  • Negishi Coupling: This reaction couples an alkyl halide (RX) with an alkenyl or aryl halide (R'X) to form a new carbon-carbon bond in the presence of a nickel or palladium catalyst.
RZnX + R'X -> RR' + ZnX2

    Negishi-Sonogashira Coupling

    This variant of the Negishi coupling allows the formation of carbon-carbon bonds between an alkylzinc and an alkyne (RC≡CH).

    Hydrozination

    2-Propylzinc bromide can react with aldehydes or ketones to form secondary alcohols.

R2C=O + R'ZnX -> R2CH(OH)R' + ZnX2
  • Reduction: Under specific conditions, propylzinc bromide can be used as a reducing agent for certain functional groups [].

Physical And Chemical Properties Analysis

  • Concentration: 0.50 M in THF
  • Density: Around 0.963 g/mL at 25°C []
  • Melting Point/Boiling Point: Not available due to its decomposition nature.
  • Solubility: Soluble in THF and other polar organic solvents. Reacts violently with water.
  • Stability: Air and moisture sensitive. Decomposes readily at room temperature. Typically stored under inert atmosphere and at low temperatures (2-8°C) [].

Mechanism of Action (Not Applicable)

2-Propylzinc bromide doesn't have a direct biological function. It acts as a reagent in organic synthesis.

2-Propylzinc bromide is a pyrophoric compound, meaning it ignites spontaneously upon contact with air. It is also highly reactive with water, releasing flammable hydrogen gas. Exposure can cause severe skin burns, eye damage, and respiratory problems [].

  • Hazard Statements: Flammable solid (H228), Reacts violently with water (H261), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) [].
  • Precautionary Statements: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. Keep away from water. Wear protective gloves/protective clothing/eye protection/face protection [].

Organic Synthesis:

  • As a nucleophilic alkylating agent

    Due to the presence of a reactive carbon-zinc bond, 2-propylzinc bromide acts as a nucleophile, readily transferring the propyl group to various electrophilic acceptors. This facilitates the formation of carbon-carbon bonds, enabling the synthesis of diverse organic molecules, including:

    • Alkenes through Negishi coupling reactions
    • Alkyl halides via Kumada-Corriu coupling reactions
    • Amines through reductive amination reactions
  • As a zincating agent

    -Propylzinc bromide can introduce a zinc functional group onto organic molecules, allowing for further manipulation and functionalization. This property finds applications in:

    • The preparation of organozinc compounds, which serve as versatile intermediates in organic synthesis
    • The creation of zinc-mediated catalysts for various organic transformations

Medicinal Chemistry:

The controlled introduction of the propyl group using 2-propylzinc bromide plays a crucial role in the synthesis of:

  • Pharmaceutically relevant molecules: The ability to precisely modify the structure of potential drug candidates enables the investigation of their structure-activity relationships, leading to the development of new drugs with improved efficacy and selectivity .
  • Biologically active compounds: The propyl group can contribute to the desired biological properties of the synthesized molecules, such as enhanced membrane permeability or specific binding interactions with target biomolecules .

Materials Science:

-Propylzinc bromide finds applications in the synthesis of:

  • Functionalized nanomaterials: By incorporating the propyl group onto the surface of nanoparticles, researchers can tailor their properties, such as surface reactivity, wettability, and self-assembly behavior, for specific applications in areas like catalysis, electronics, and biomedicine .
  • Precursors for organic semiconductors: The controlled introduction of the propyl group can influence the electronic properties of organic semiconductors, making them suitable for various optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Dates

Modify: 2023-08-19

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